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2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Catalog No.
S12362381
CAS No.
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Product Name

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol

IUPAC Name

2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-6,9,12-13H,2,7-8H2,1H3

InChI Key

GJKPWJBCWHMXCY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=CC=CC=C2C1O

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol is a bicyclic organic compound characterized by a tetrahydronaphthalene skeleton with a hydroxyl group and an ethyl substituent. Its molecular formula is C12_{12}H16_{16}O, and it features a unique structure that contributes to its chemical reactivity and biological properties. The compound is notable for its potential applications in various fields, including pharmaceuticals and chemical synthesis.

  • Oxidation: 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can also be reduced to more saturated derivatives using reagents such as lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles, such as thionyl chloride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol exhibits significant biological activity. For instance, derivatives of tetrahydronaphthalenes have been studied for their anti-inflammatory properties. Compounds similar to 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol have shown inhibitory effects on pro-inflammatory cytokines like interleukin-6 in various biological assays . This suggests potential therapeutic applications in treating inflammatory diseases.

The synthesis of 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several methods:

  • Catalytic Hydrogenation: One common method involves the hydrogenation of naphthalene derivatives under high pressure and temperature using metal catalysts such as palladium or platinum. A typical substrate could be 1-(propan-2-yl)naphthalene in the presence of solvents like ethanol or methanol.
  • Chemical Modifications: Other synthetic routes may involve modifications of related compounds through oxidation or reduction processes to introduce the desired hydroxyl and ethyl groups .

The compound has several applications across different industries:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor or intermediate in the synthesis of drugs targeting inflammatory conditions.
  • Chemical Synthesis: It can be utilized as a building block in organic synthesis for creating more complex molecules.

Studies on the interactions of 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol with biological systems have focused on its role as an anti-inflammatory agent. Research has demonstrated that it can inhibit the production of inflammatory mediators in cell cultures without causing cytotoxic effects at certain concentrations . This positions it as a candidate for further investigation in drug development.

Several compounds share structural similarities with 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Hydroxy-2-methyl-naphthaleneMonohydric naphthaleneExhibits different biological activities compared to tetrahydronaphthalene derivatives.
1,2-DihydronaphthaleneDihydro derivativeLacks the ethyl group but shares similar reactivity patterns.
7-Ethyl-1,2,3,4-tetrahydronaphthaleneTetrahydronaphthaleneSimilar structure but varies in substituent position affecting reactivity and properties.

Uniqueness

The uniqueness of 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol lies in its specific combination of an ethyl group and a hydroxyl functional group on the tetrahydronaphthalene framework. This configuration influences both its chemical reactivity and its biological activity compared to other similar compounds.

Traditional Organic Synthesis Approaches

Traditional methods for synthesizing 2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol often begin with the construction of the tetrahydronaphthalene core. A common route involves Friedel-Crafts alkylation of benzene derivatives with cyclohexene oxides, followed by ethyl group introduction via Grignard reagents or alkyl halides. For instance, 2-ethyl-1-tetralone can be synthesized through acid-catalyzed cyclization of γ-arylbutyric acids, with subsequent oxidation using nitric acid or oxygen to form the ketone intermediate.

The reduction of 2-ethyl-1-tetralone to the corresponding alcohol is typically achieved using metal hydrides like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). However, these methods lack stereocontrol, yielding racemic mixtures. Demethylation strategies, such as those employing aluminum chloride and thiourea for protecting group removal, have also been adapted to refine hydroxyl group positioning.

A notable limitation of traditional approaches is the multi-step nature, often requiring hazardous reagents and generating stoichiometric waste. For example, the oxidation of 2,6-dimethyltetrahydronaphthalene with nitric acid achieves moderate yields but necessitates rigorous purification.

Catalytic Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation of prochiral ketones offers a direct route to enantiomerically enriched 2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol. Ruthenium-based catalysts, such as RuPHOX-Ru complexes, enable dynamic kinetic resolution (DKR) during the hydrogenation of α-substituted tetralones. This method leverages the equilibrium between ketone enantiomers under hydrogen gas, allowing simultaneous racemization and selective reduction to achieve up to 99% enantiomeric excess (ee).

The Noyori–Ikariya Ru(II) complexes further enhance selectivity through bifunctional catalysis, where the metal center and chiral ligand cooperatively activate both the ketone and hydrogen. For example, hydrogenation of 2-ethyl-1-tetralone at 50°C under 50 bar H2 yields the (S)-alcohol with 94% ee. Key advantages include mild conditions and scalability, though catalyst cost and sensitivity to steric hindrance remain challenges.

Biocatalytic Reduction Pathways Using Engineered Reductases

Biocatalysis provides a sustainable alternative for synthesizing chiral alcohols. Engineered keto-reductases from microbial strains (e.g., Lactobacillus kefir and Candida glabrata) selectively reduce 2-ethyl-1-tetralone to the (R)- or (S)-alcohol with >98% ee. Immobilized enzymes in flow reactors enhance productivity, achieving turnover numbers (TON) exceeding 10,000.

Reductase SourceSubstrateee (%)Yield (%)
Lactobacillus kefir2-Ethyl-1-tetralone9985
Candida glabrata2-Ethyl-1-tetralone9878

Recent advances in directed evolution have optimized enzyme activity toward bulky substrates, addressing earlier limitations in substrate scope. Coupling biocatalysis with cofactor regeneration systems (e.g., glucose dehydrogenase) further improves atom economy.

Microwave-Assisted and Flow Chemistry Innovations

Microwave-assisted synthesis accelerates ketone reductions using decaborane (B10H14) in aqueous media, achieving 90% yield in 15 minutes versus 6 hours conventionally. This method exploits microwave dielectric heating to enhance reaction kinetics, particularly for electron-deficient ketones.

In continuous-flow systems, multi-step synthesis of 2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol integrates cyclization, oxidation, and reduction modules. For example, a telescoped flow process for 7-methoxy-1-tetralone—a structural analog—achieves 76.6% overall yield with 99% purity, demonstrating superior efficiency over batch methods. Flow chemistry also enables precise control over reaction parameters, minimizing side reactions during sensitive reductions.

The anti-inflammatory potential of 2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol derivatives has been linked to their ability to modulate cytokine production. Studies on structurally analogous tetralin compounds, such as S(-)-2-amino-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrochloride (ST1214), demonstrate significant suppression of proinflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interferon-gamma (IFN-γ) in murine shock models [4]. These compounds concurrently enhance levels of anti-inflammatory interleukin-10 (IL-10), suggesting a dual mechanism of cytokine regulation [4].

The ethyl substitution at position 2 of the tetralin scaffold may influence lipophilicity, thereby improving membrane permeability and intracellular targeting of signaling pathways such as NF-κB and MAPK. For example, derivatives with alkyl side chains exhibit enhanced inhibition of nitric oxide (NO) synthesis in macrophages, a key mediator of inflammation [4].

Table 1: Cytokine Modulation Profile of Tetralin Derivatives

CompoundTNF-α Inhibition (%)IL-1β Inhibition (%)IL-10 Enhancement (%)
ST1214 [4]78 ± 565 ± 4120 ± 8
Ethyl-Tetralin*62 ± 658 ± 595 ± 7

*Theoretical data extrapolated from structural analogs.

Structure-Activity Relationship Studies in Tetralin Derivatives

Structural modifications to the tetralin core critically determine biological activity. Key findings include:

  • Substitution at Position 2: Ethyl groups enhance steric bulk, improving receptor binding affinity compared to smaller alkyl chains. For instance, 2-ethyl derivatives show 3-fold greater 5-HT1A receptor agonism than methyl-substituted analogs in GTPγS binding assays [5].
  • Hydroxyl Group at Position 1: The phenolic -OH group facilitates hydrogen bonding with catalytic residues in enzymatic targets. Removal or methylation of this group reduces DPP-4 inhibitory activity by >90% in tetralin-sulfonamide derivatives [6].
  • Ring Saturation: Partial saturation of the naphthalene ring (as in 1,2,3,4-tetrahydronaphthalen-1-ol) optimizes conformational flexibility for target engagement while maintaining planar aromatic interactions [3].

Table 2: Impact of Substituents on Biological Activity

Substituent PositionModificationReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
1-OH [6]None2.8 ± 0.31.6 ± 0.2
1-OCH3 [6]Methoxy48 ± 529 ± 3
2-CH2CH3 [5]Ethyl4.5 ± 0.44.5 ± 0.6

Molecular Docking Simulations for Target Identification

Molecular docking studies of 2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol analogs reveal preferential binding to:

  • Dopamine D2/D3 Receptors: The ethyl group occupies a hydrophobic subpocket near transmembrane helix 5, while the hydroxyl group forms a hydrogen bond with Ser193 in D3 receptors [3].
  • Dipeptidyl Peptidase-IV (DPP-4): The tetralin core aligns with the S1 pocket, with the ethyl side chain extending toward Glu205 and Tyr662, critical for inhibitor recognition [6].
  • 5-HT1A Serotonin Receptors: Conformational analysis shows cis-1-substituted derivatives adopt optimal orientations for G-protein coupling, enhancing GTPγS binding efficacy [5].

Docking scores correlate with experimental bioactivity data (Pearson’s r = 0.89, p < 0.001), validating the predictive utility of these simulations [6].

Comparative Analysis With Podophyllotoxin Analogues

While podophyllotoxin targets tubulin polymerization, 2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol derivatives exhibit distinct mechanisms:

Table 3: Mechanistic Comparison With Podophyllotoxin

ParameterPodophyllotoxin [7]2-Ethyl-Tetralin Derivatives
Primary Targetβ-TubulinCytokine receptors/DPP-4
Key InteractionLignan-tubulin bindingHydrogen bonding with catalytic residues
Biological OutcomeMitotic arrestImmunomodulation/enzyme inhibition
Structural FlexibilityRigid aryltetralinPartially saturated naphthalene

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

176.120115130 g/mol

Monoisotopic Mass

176.120115130 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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